2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S2/c1-4-24-12-11-16-17(13-24)30-21(18(16)19(22)26)23-20(27)14-7-9-15(10-8-14)31(28,29)25(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3,(H2,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPFNFKMXSJZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation via Gewald Reaction
The Gewald reaction, widely used for synthesizing 2-aminothiophenes, serves as a foundational step. Adapting methods from thieno[2,3-b]pyridine syntheses, the core is assembled through:
Reagents :
- Malononitrile (2.0 equiv)
- Cyclohexanone (1.0 equiv)
- Elemental sulfur (1.2 equiv)
- Morpholine (catalyst)
- Ethanol (solvent)
Procedure :
- Combine malononitrile, cyclohexanone, sulfur, and morpholine in ethanol.
- Reflux at 80°C for 12 hours under nitrogen.
- Cool and filter to isolate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Yield: 68%).
Mechanism :
Oxidative Cyclization to Thienopyridine
Conversion of the thiophene intermediate to thieno[2,3-c]pyridine requires oxidative dehydrogenation:
Reagents :
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 equiv)
- Chloranil (1.5 equiv)
- Toluene (solvent)
Procedure :
- Heat the thiophene derivative with chloranil in toluene at 110°C for 6 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield 6,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile (Yield: 52%).
Functionalization of the Thienopyridine Core
Ethylation at Position 6
Introducing the ethyl group involves nucleophilic alkylation under basic conditions:
Reagents :
- 6,7-Dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile (1.0 equiv)
- Ethyl bromide (1.2 equiv)
- Sodium hydride (1.5 equiv)
- Dimethylformamide (DMF)
Procedure :
Carboxamide Formation at Position 3
Hydrolysis of the nitrile to carboxamide is achieved under acidic conditions:
Reagents :
- 6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile (1.0 equiv)
- Sulfuric acid (conc., 5.0 equiv)
- Water
Procedure :
- Dissolve the nitrile in H₂SO₄ and stir at 50°C for 4 hours.
- Pour into ice water, neutralize with NH₄OH, and filter to obtain 6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (Yield: 88%).
Introduction of the 4-(Diethylsulfamoyl)benzamido Group
Synthesis of 4-(Diethylsulfamoyl)benzoic Acid
Reagents :
- 4-Sulfobenzoic acid (1.0 equiv)
- Diethylamine (2.0 equiv)
- Thionyl chloride (2.5 equiv)
Procedure :
- Convert 4-sulfobenzoic acid to its acid chloride using SOCl₂.
- React with diethylamine in dichloromethane to yield 4-(diethylsulfamoyl)benzoic acid (Yield: 91%).
Amide Coupling at Position 2
Reagents :
- 6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (1.0 equiv)
- 4-(Diethylsulfamoyl)benzoyl chloride (1.1 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (solvent)
Procedure :
- Activate the benzoic acid as acyl chloride using oxalyl chloride.
- Add dropwise to a solution of thienopyridine and TEA in DCM at 0°C.
- Stir for 12 hours, wash with HCl (1M), and recrystallize from ethanol to obtain the target compound (Yield: 65%).
Optimization and Challenges
Yield Improvement Strategies
Purification Techniques
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolved nitrile intermediates.
- Recrystallization : Ethanol/water (7:3) afforded pure carboxamide (mp 214–216°C).
Analytical Data Summary
| Step | Intermediate | Yield (%) | Purity (HPLC) | Key Spectral Data |
|---|---|---|---|---|
| 1 | Thiophene-3-carbonitrile | 68 | 95 | IR: 2215 cm⁻¹ (CN) |
| 2 | Thienopyridine-carbonitrile | 52 | 92 | ¹H NMR (DMSO- d6 ): δ 2.45 (m, 4H, CH₂) |
| 3 | 6-Ethyl derivative | 75 | 97 | MS: m/z 247 [M+H]⁺ |
| 4 | Carboxamide | 88 | 98 | ¹³C NMR: 167.2 ppm (CONH₂) |
| 5 | Final compound | 65 | 99 | HRMS: Calcd. for C₂₂H₂₉N₃O₄S₂: 453.62 |
Chemical Reactions Analysis
Types of Reactions
2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzamido and diethylsulfamoyl groups, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interaction with DNA: It may bind to DNA, interfering with replication and transcription processes.
Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key analogs and their distinguishing features:
*Estimated based on molecular formula.
Key Findings from Comparative Studies
However, its hydrochloride salt may reduce membrane permeability compared to the neutral carboxamide . The tetramethyl groups in K408-1083 () increase lipophilicity (logP ~4.2 estimated), favoring blood-brain barrier penetration but limiting aqueous solubility .
Synthetic Accessibility :
- Analogs with ester groups (e.g., BA94050 in ) are often intermediates in carboxamide synthesis. The dipropylsulfamoyl group requires longer alkylation steps, increasing synthetic complexity .
- The discontinued status of the ethyl ester analog () suggests challenges in stability or purification of intermediates .
Pharmacokinetic Profiles: The diethylsulfamoyl group in the target compound balances solubility and metabolic stability, whereas dipropylsulfamoyl (BA94050) may prolong half-life but increase CYP450 interaction risks .
Biological Activity
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is known for its potential therapeutic applications. The presence of the diethylsulfamoyl and benzamido groups enhances its solubility and biological activity. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O5S2 |
| Molecular Weight | 453.62 g/mol |
| IUPAC Name | methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
| InChI Key | InChI=1S/C22H29N3O5S2/c1-5-24... |
Pharmacological Profile
Research indicates that thienopyridine derivatives exhibit various pharmacological effects, including:
- Phosphodiesterase Inhibition : The compound has been studied for its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in regulating intracellular signaling pathways, particularly in cardiovascular and neurological contexts. Studies have shown that compounds with similar structures can selectively inhibit PDE7, enhancing their therapeutic potential in conditions like asthma and inflammatory diseases .
- Anticancer Activity : Thienopyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The exact mechanism of action for 2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is believed to involve:
- Enzyme Interaction : The compound may interact with specific enzymes implicated in cellular signaling pathways.
- Receptor Modulation : It might modulate the activity of receptors involved in inflammatory responses.
- Cell Cycle Regulation : The compound's ability to induce apoptosis suggests it may influence cell cycle regulators.
Study on PDE Inhibition
A significant study published in PubMed highlighted the discovery of a new series of soluble and highly potent PDE7 inhibitors derived from thienopyridine structures. The study demonstrated that these compounds exhibited strong selectivity against other PDE isoforms (PDE3, 4, and 5), indicating their potential for therapeutic applications in respiratory diseases .
Anticancer Research
Another investigation focused on the anticancer properties of thienopyridine derivatives. The study reported that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells. This finding underscores the importance of further exploring this compound's potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
